3-(4-Bromobenzyl)indolin-2-one

Catalog No.
S11783260
CAS No.
M.F
C15H12BrNO
M. Wt
302.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromobenzyl)indolin-2-one

Product Name

3-(4-Bromobenzyl)indolin-2-one

IUPAC Name

3-[(4-bromophenyl)methyl]-1,3-dihydroindol-2-one

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

InChI

InChI=1S/C15H12BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18)

InChI Key

FIDFCDTVNWFMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)Br

3-(4-Bromobenzyl)indolin-2-one is a compound characterized by the presence of both an indole and a bromobenzyl moiety. The indolin-2-one structure features a fused bicyclic system that includes a nitrogen atom, contributing to its unique chemical properties. The bromobenzyl substitution enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Typical of indole derivatives. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of various derivatives.
  • Condensation Reactions: The carbonyl group in the indolin-2-one structure can participate in condensation reactions, forming thiosemicarbazones or other derivatives when treated with suitable reagents .
  • Cyclization Reactions: The compound can also undergo cyclization to form more complex structures, often involving the formation of new rings through electrophilic or nucleophilic attack on the carbonyl carbon .

3-(4-Bromobenzyl)indolin-2-one exhibits notable biological activities, particularly in anticancer research. Studies have demonstrated its potential as an anticancer agent, with mechanisms that may involve the inhibition of specific cancer cell proliferation pathways. The presence of the bromine atom is believed to enhance its interaction with biological targets, increasing its efficacy compared to non-brominated analogs .

Several synthesis methods have been reported for 3-(4-Bromobenzyl)indolin-2-one:

  • Nucleophilic Substitution: This method involves the reaction of 4-bromobenzyl bromide with isatin in a basic medium (e.g., anhydrous potassium carbonate) and a polar aprotic solvent like acetonitrile .
  • Condensation with Thiosemicarbazide: Following the nucleophilic substitution, the resulting compound can be treated with thiosemicarbazide to yield thiosemicarbazone derivatives, expanding the range of potential applications .
  • Refluxing Techniques: Various refluxing conditions using solvents like chloroform and ethyl acetate have been employed to optimize yields during synthesis and purification processes .

The applications of 3-(4-Bromobenzyl)indolin-2-one are primarily found in medicinal chemistry:

  • Anticancer Agents: Its ability to inhibit cancer cell growth makes it a candidate for further development as an anticancer drug.
  • Pharmaceutical Intermediates: The compound serves as a building block for synthesizing more complex pharmaceutical agents.
  • Biological Probes: Due to its unique structural features, it may be used as a probe in biological studies to understand cellular mechanisms.

Interaction studies involving 3-(4-Bromobenzyl)indolin-2-one focus on its binding affinity with various biological targets, including enzymes and receptors involved in cancer progression. These studies often utilize techniques such as molecular docking simulations and binding assays to elucidate its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 3-(4-Bromobenzyl)indolin-2-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Benzyl-5-bromoindolin-2-oneIndolin-2-one derivativeContains a benzyl group and exhibits similar biological activity .
3-BromoindoleIndole derivativeLacks the benzyl substitution but retains similar reactivity due to bromine .
7-(4-Bromobenzoyl)indole-2-oneIndole derivativeFeatures a different substitution pattern but maintains similar core structure .

The uniqueness of 3-(4-Bromobenzyl)indolin-2-one lies in its specific substitution pattern, which enhances its biological activity compared to other indole derivatives lacking such modifications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

301.01023 g/mol

Monoisotopic Mass

301.01023 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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